molecular formula C13H10ClNOS B14722737 2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone CAS No. 5898-34-0

2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone

Cat. No.: B14722737
CAS No.: 5898-34-0
M. Wt: 263.74 g/mol
InChI Key: MUKFAPYWBVVJOP-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone is a chemical compound with the molecular formula C13H10ClNOS. This compound is characterized by the presence of a chloropyridine ring attached to a phenylethanone moiety through a sulfanyl linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone typically involves the reaction of 3-chloropyridine-2-thiol with 1-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the chloropyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropyridin-2-yl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone
  • 2-(3-Chloropyridin-2-yl)sulfanyl-1-(4-methylphenyl)ethanone

Uniqueness

2-(3-Chloropyridin-2-yl)sulfanyl-1-phenylethanone is unique due to its specific combination of a chloropyridine ring and a phenylethanone moiety. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

5898-34-0

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C13H10ClNOS/c14-11-7-4-8-15-13(11)17-9-12(16)10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

MUKFAPYWBVVJOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(C=CC=N2)Cl

Origin of Product

United States

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